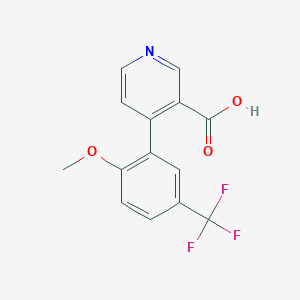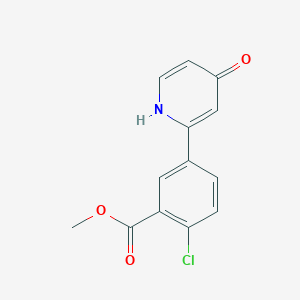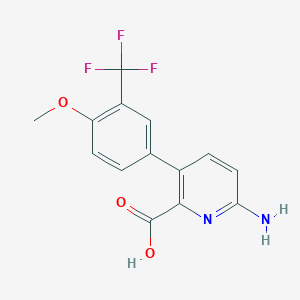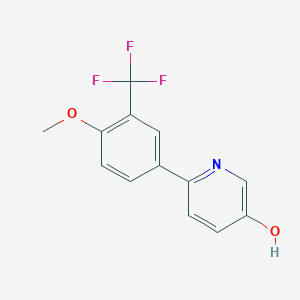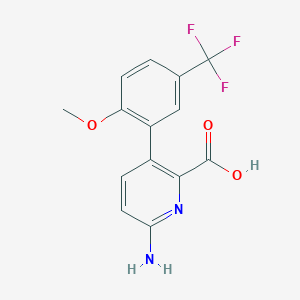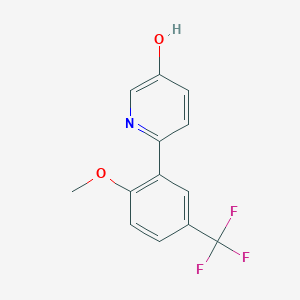
5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% (5-OH-2-MeO-5-TFMP-Py) is a novel compound with potential applications in a wide range of scientific research areas. It is an aromatic heterocyclic compound with a unique structure and properties, which make it an attractive option for a variety of research applications.
Applications De Recherche Scientifique
5-OH-2-MeO-5-TFMP-Py has a wide range of potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds, such as quinazoline derivatives, which have potential applications in drug discovery and development. Additionally, 5-OH-2-MeO-5-TFMP-Py has been used as a ligand in the synthesis of metal complexes, which can be used for the study of various biological processes.
Mécanisme D'action
The mechanism of action of 5-OH-2-MeO-5-TFMP-Py is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, which could lead to changes in biochemical or physiological processes. Additionally, the compound may be able to modulate the activity of certain receptors or ion channels, which could result in changes in the activity of certain cells or tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-OH-2-MeO-5-TFMP-Py have not yet been fully studied. However, preliminary studies suggest that the compound may have anti-inflammatory and antioxidant effects. Additionally, the compound may be able to modulate the activity of certain enzymes and proteins, which could lead to changes in biochemical or physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-OH-2-MeO-5-TFMP-Py in laboratory experiments include its low cost and availability, as well as its unique structure and properties. Additionally, the compound can be synthesized in a laboratory setting with commercially available reagents. The main limitation of using 5-OH-2-MeO-5-TFMP-Py in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
The future directions for 5-OH-2-MeO-5-TFMP-Py research include further studies on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in drug discovery and development. Finally, further studies are needed to explore the potential of 5-OH-2-MeO-5-TFMP-Py as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
5-OH-2-MeO-5-TFMP-Py can be synthesized using a two-step process. The first step involves the reaction of 5-hydroxy-2-methoxy-5-trifluoromethylphenol with pyridine in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate, which is then converted to 5-OH-2-MeO-5-TFMP-Py in the second step by refluxing the intermediate in the presence of a catalyst, such as palladium chloride. The synthesis of 5-OH-2-MeO-5-TFMP-Py can be carried out in a laboratory setting with commercially available reagents.
Propriétés
IUPAC Name |
6-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12-5-2-8(13(14,15)16)6-10(12)11-4-3-9(18)7-17-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQNYKNURAQHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692779 |
Source


|
| Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine | |
CAS RN |
1261936-56-4 |
Source


|
| Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



